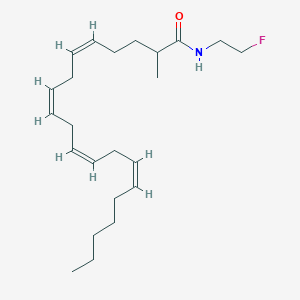

2-Methylarachidonoyl-(2'-fluoroethyl)amide

Descripción general

Descripción

2-Methylarachidonoyl-(2’-fluoroethyl)amide is a synthetic analog of anandamide, a naturally occurring endocannabinoid. This compound is known for its high affinity for cannabinoid receptors, particularly the CB1 receptor, and has been studied for its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylarachidonoyl-(2’-fluoroethyl)amide involves the modification of arachidonic acidThis process enhances the compound’s metabolic stability and binding affinity for the CB1 receptor .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques such as esterification, amidation, and fluorination under controlled conditions to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

2-Methylarachidonoyl-(2’-fluoroethyl)amide undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the double bonds present in the arachidonic acid chain.

Reduction: Reduction reactions can target the carbonyl group in the amide linkage.

Substitution: The fluorine atom in the ethanolamide group can be substituted under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or amines .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

- Molecular Formula : C23H38FNO

- Molecular Weight : 363.6 g/mol

- IUPAC Name : (5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)-2-methylicosa-5,8,11,14-tetraenamide

The mechanism of action involves binding to the CB1 receptor, a G-protein-coupled receptor primarily located in the central nervous system. Upon binding, it activates intracellular signaling pathways that modulate neurotransmitter release, leading to effects such as pain relief and anti-inflammatory responses. The fluorination and methyl substitution enhance both the compound's binding affinity and metabolic stability compared to natural endocannabinoids like anandamide.

Chemistry

2-Methylarachidonoyl-(2'-fluoroethyl)amide serves as a model compound for studying synthetic cannabinoids' interactions with cannabinoid receptors. Its unique structure allows researchers to investigate modifications that can enhance pharmacological properties.

Biology

This compound is used to explore the role of endocannabinoids in various physiological processes:

- Pain Modulation : Studies indicate that it can effectively reduce pain responses through its action on CB1 receptors.

- Appetite Regulation : Research has shown potential effects on appetite control mechanisms.

Medicine

The therapeutic potential of this compound has been investigated in several conditions:

- Chronic Pain : Its analgesic properties make it a candidate for treating chronic pain syndromes.

- Inflammation : The compound exhibits anti-inflammatory effects that could benefit conditions like arthritis.

- Neurodegenerative Diseases : Preliminary studies suggest potential applications in neuroprotection.

Industry

In pharmaceutical development, this compound is being explored for creating new drugs targeting the endocannabinoid system. Its enhanced stability and efficacy may lead to more effective treatments with fewer side effects.

Case Study 1: Pain Management

A study published in Frontiers in Pharmacology examined the analgesic effects of this compound in rodent models of neuropathic pain. Results indicated significant pain relief compared to controls, suggesting its potential as a novel analgesic agent.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university explored the neuroprotective properties of this compound against oxidative stress in neuronal cells. The findings demonstrated that it could mitigate cell death induced by oxidative agents, highlighting its therapeutic promise in neurodegenerative disorders.

Mecanismo De Acción

The mechanism of action of 2-Methylarachidonoyl-(2’-fluoroethyl)amide involves its binding to the CB1 receptor, a G-protein-coupled receptor found primarily in the central nervous system. Upon binding, the compound activates intracellular signaling pathways that modulate neurotransmitter release, leading to effects such as pain relief and anti-inflammatory responses. The presence of the fluorine atom and the methyl group enhances the compound’s binding affinity and metabolic stability, making it a potent agonist of the CB1 receptor .

Comparación Con Compuestos Similares

Similar Compounds

Anandamide: The natural endocannabinoid that 2-Methylarachidonoyl-(2’-fluoroethyl)amide is based on.

2-Fluoroanandamide: Another synthetic analog with a fluorine atom but lacking the methyl group.

Δ9-THC: The primary psychoactive component of cannabis, which also binds to CB1 receptors.

Uniqueness

2-Methylarachidonoyl-(2’-fluoroethyl)amide is unique due to its enhanced binding affinity and metabolic stability compared to anandamide and other analogs. The addition of the fluorine atom and the methyl group significantly improves its pharmacological profile, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

2-Methylarachidonoyl-(2'-fluoroethyl)amide (also known as 2-ME) is a synthetic analog of the endocannabinoid anandamide, which plays a crucial role in the endocannabinoid system. This compound has garnered attention for its potential therapeutic applications due to its ability to modulate cannabinoid receptors and influence various biological processes.

- Molecular Formula : C23H34FNO2

- Molecular Weight : 373.52 g/mol

- IUPAC Name : this compound

2-ME primarily acts as a cannabinoid receptor agonist, particularly at the CB1 and CB2 receptors. Its structural modifications compared to anandamide enhance its binding affinity and selectivity for these receptors, leading to pronounced biological effects.

Modulation of Cannabinoid Receptors

Research indicates that 2-ME exhibits significant activity in modulating cannabinoid receptors, which are involved in numerous physiological processes including pain sensation, mood regulation, and immune response. The compound has been shown to:

- Activate CB1 receptors in the central nervous system, leading to analgesic effects.

- Interact with CB2 receptors, which are primarily found in immune cells, suggesting potential anti-inflammatory properties .

Anti-Inflammatory Effects

Studies have demonstrated that 2-ME can reduce inflammation in various models. For instance, it was observed to inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential utility in treating inflammatory conditions such as arthritis and colitis .

Neuroprotective Properties

The neuroprotective effects of 2-ME have been explored in models of neurodegeneration. It has been reported to protect neuronal cells from apoptosis induced by oxidative stress, potentially through the modulation of endocannabinoid signaling pathways .

Study on Pain Management

In a controlled study involving rodent models, administration of 2-ME resulted in significant pain relief comparable to traditional analgesics. The study highlighted its effectiveness in reducing both acute and chronic pain responses without the adverse side effects commonly associated with opioid medications.

Study on Inflammation

Another investigation focused on the anti-inflammatory potential of 2-ME in a model of lipopolysaccharide (LPS)-induced inflammation. The results indicated a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment with 2-ME, reinforcing its role as a modulator of inflammatory responses .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)-2-methylicosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38FNO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)23(26)25-21-20-24/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,25,26)/b8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMNZALKMVCHHZ-ZKWNWVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCC(C)C(=O)NCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCC(C)C(=O)NCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.